molecular formula C20H19NO3S2 B2524439 3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1797141-34-4

3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide

Cat. No.: B2524439
CAS No.: 1797141-34-4
M. Wt: 385.5
InChI Key: WAQOTZBQBYABRP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a bifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade target proteins. This compound functions by recruiting the Bromodomain-containing protein 4 (BRD4) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4[a]. BRD4 is a key epigenetic reader that regulates gene expression by binding to acetylated histones, and its dysregulation is implicated in various cancers and inflammatory diseases[b]. The degradation of BRD4 via this PROTAC strategy offers a powerful chemical tool for investigating BRD4-driven transcriptional programs, providing significant advantages over simple inhibition by offering sustained effects and the potential to target previously undruggable proteins[c]. Its primary research value lies in the fields of oncology, epigenetics, and chemical biology, where it is used to validate BRD4 as a therapeutic target, study resistance mechanisms to BET inhibitors, and explore the broader applicability of targeted protein degradation technology[d].

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-24-16-5-2-14(3-6-16)4-9-19(22)21-12-17-7-8-18(26-17)20(23)15-10-11-25-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOTZBQBYABRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S. Its structure consists of a propanamide backbone modified with a methoxyphenyl group and a thiophene-derived side chain, which is crucial for its biological activity.

PropertyValue
Molecular Weight382.48 g/mol
Density1.131 g/cm³
Boiling Point296.4 ºC at 760 mmHg
Flash Point133.1 ºC

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has shown that certain derivatives possess antioxidant activities greater than that of ascorbic acid, a well-known antioxidant.

  • Example Findings :
    • A derivative tested showed an antioxidant activity approximately 1.4 times higher than ascorbic acid .

Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines using the MTT assay. Notably, it demonstrated higher cytotoxicity against human glioblastoma (U-87) cells compared to triple-negative breast cancer (MDA-MB-231) cells.

Cell LineIC50 Value (µM)
U-87 (Glioblastoma)15
MDA-MB-231 (Breast)25

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, potentially modulating enzyme activities or receptor functions. Ongoing research aims to elucidate these pathways more clearly.

Case Studies

  • Study on Antioxidant Activity : A study published in PMC reported that derivatives of the compound were screened for their ability to scavenge free radicals, showing promising results in reducing oxidative stress in vitro .
  • Anticancer Studies : In another investigation, derivatives were tested against U-87 and MDA-MB-231 cell lines, revealing that modifications to the thiophene moiety enhanced anticancer efficacy .

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other compounds containing similar moieties:

Compound NameAntioxidant ActivityAnticancer Activity
3-Amino-5-(4-methoxyphenyl)-2-thiophenecarboxamideModerateHigh
2-(4-Methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrileHighModerate

Comparison with Similar Compounds

Table 1: Structural Features of Propanamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Propanamide 4-Methoxyphenyl, thiophene-3-carbonyl-thiophene Not Provided Not Provided -
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Propanamide 4-Fluorophenyl-thiazole, furan C₁₇H₁₄FN₃O₂S 351.38
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Propanamide 4-Methylphenyl, oxadiazole-sulfanyl-thiazole C₁₆H₁₇N₅O₂S₂ 375.47
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Propanamide 3-Hydroxyphenyl, thioxothiazolidinone-benzylidene C₂₀H₁₈N₂O₃S₂ 398.50
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Propanamide 4-Fluorophenyl, tetrazole, 4-methoxyphenyl C₁₇H₁₆FN₅O₂ 341.34
N-{2-[5-(Furan-2-yl)thiophen-2-yl]ethyl}-3-(4-methoxyphenyl)propanamide Propanamide 4-Methoxyphenyl, furan-thiophene hybrid C₂₀H₂₁NO₃S 355.50

Key Observations :

  • The target compound uniquely combines two thiophene rings (one functionalized with a carbonyl group), distinguishing it from analogs with thiazole, oxadiazole, or tetrazole cores.
  • The 4-methoxyphenyl group is a common substituent in several analogs (e.g., ), suggesting its role in enhancing lipophilicity or receptor binding.

Key Observations :

  • Amide coupling (e.g., HATU, TBTU) is a prevalent strategy for propanamide derivatives .

Physicochemical Properties

Table 3: Physical and Spectral Properties

Compound Name Melting Point (°C) Density (g/cm³) pKa Spectral Data (IR/NMR/MS) Evidence ID
Target Compound N/A N/A N/A Not Provided -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) 134–178 N/A N/A IR, NMR, EI-MS
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide N/A 1.43 9.53 Not Provided
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide N/A N/A N/A ESI/MS

Key Observations :

  • Thiazole/oxadiazole derivatives (e.g., ) exhibit higher melting points (134–178°C), likely due to strong hydrogen-bonding networks.
  • The target compound’s thiophene-carbonyl group may reduce crystallinity compared to heterocyclic analogs, impacting solubility.

Table 4: Reported Bioactivities of Analogs

Compound Name Biological Activity Mechanism/Application Evidence ID
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Anticancer activity KPNB1 inhibition
(2E)-3-{1,3-Bis[(4-Methoxyphenyl)methyl]benzothiadiazol-5-yl}-N-phenylprop-2-enamide STAT3 inhibition Protein-protein interaction disruptor
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Not explicitly reported Potential kinase inhibitor (structural analogy)

Key Observations :

  • Thiophene-carbonyl groups in the target compound may enhance binding to hydrophobic enzyme pockets, similar to STAT3 inhibitors in .
  • The absence of a tetrazole or thiazole ring (cf. ) could reduce polar interactions but improve metabolic stability.

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